Magnesium molybdate

Overview

Description

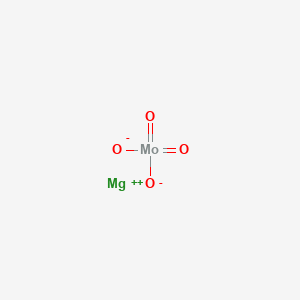

Magnesium molybdate is a distinctive chemical compound composed of magnesium and molybdate ionsPresenting in a white or off-white crystalline form, it is typically produced synthetically for commercial use .

Mechanism of Action

Target of Action

Magnesium molybdate (MgMoO4) is primarily targeted for electrochemical applications, particularly in the field of energy storage . It has been successfully synthesized and used in sodium-ion capacitors and batteries . The compound’s primary targets are the electrodes of these devices, where it facilitates ion absorption and insertion .

Mode of Action

This compound interacts with its targets through a process of ion absorption and insertion into the MgMoO4 electrodes . This interaction results in superior power and energy densities . The compound’s porous structure, which ranges from 50 to 70 nm, provides an electron transport pathway and enhances surface reaction kinetics .

Biochemical Pathways

The sodium-ion capacitor involves ion absorption and insertion into the MgMoO4 electrodes, which are key processes in the functioning of these devices .

Pharmacokinetics

Its electrochemical behavior has been investigated using aqueous and non-aqueous solvents .

Result of Action

The action of this compound results in superior power and energy densities in sodium-ion capacitors and batteries . The cycling stability was found to be stable only for an aqueous system . The formation of a solid electrolyte surface layer restricted the reversible capacity of the MgMoO4 in the sodium-battery .

Action Environment

The action of this compound is influenced by the type of solvent used. Its electrochemical behavior was investigated using aqueous (NaOH) and non-aqueous solvents (NaClO4 in EC: DMC: FEC) for supercapacitor and battery applications . The cycling stability was found to be stable only for an aqueous system .

Biochemical Analysis

Biochemical Properties

Magnesium molybdate has been found to play a role in the electrochemistry of sodium devices . It has been suggested that the porosity of the compound provides an electron transport pathway and enhances surface reaction kinetics . The compound interacts with sodium ions in the electrodes, resulting in superior power and energy densities .

Cellular Effects

It has been suggested that the compound may influence cellular function through its role in electrochemical reactions

Molecular Mechanism

The molecular mechanism of this compound involves its role in electrochemical reactions. The compound interacts with sodium ions in the electrodes of sodium devices, resulting in superior power and energy densities . This suggests that this compound may exert its effects at the molecular level through these interactions.

Temporal Effects in Laboratory Settings

It has been suggested that the compound may have long-term effects on cellular function through its role in electrochemical reactions

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. A study has shown that exposure to molybdate results in metabolic disorder in mice

Metabolic Pathways

This compound is involved in the electrochemistry of sodium devices

Transport and Distribution

It has been suggested that the compound may be transported and distributed through its role in electrochemical reactions

Subcellular Localization

It has been suggested that the compound may be localized in the electrodes of sodium devices, where it plays a role in electrochemical reactions

Preparation Methods

The synthesis of magnesium molybdate primarily involves a reaction between magnesium and molybdenum oxide. This process necessitates careful control of conditions to yield the desirable product. The hierarchical architecture of this compound can be synthesized through a facile combustion synthesis at a low temperature . The reaction conditions include the use of magnesium nitrate and ammonium paramolybdate under various pH conditions .

Chemical Reactions Analysis

Magnesium molybdate undergoes various types of chemical reactions, including oxidation and reduction. It possesses synergistic features combining both hierarchical plate-like nanomaterials and porous architectures, which provide an electron transport pathway and enhanced surface reaction kinetics . The sodium-ion capacitor involves ion absorption and insertion into the this compound electrodes resulting in superior power and energy densities .

Scientific Research Applications

Magnesium molybdate has found widespread utility in various sectors due to its chemical stability and other unique characteristics. Here are some of its notable applications:

Comparison with Similar Compounds

Magnesium molybdate is unique due to its hierarchical plate-like nanomaterials and porous architectures. Similar compounds include manganese molybdate and sodium molybdate, which also possess hierarchical architectures and are used in similar applications . this compound’s unique structure and stability make it particularly effective in energy storage applications .

Biological Activity

Magnesium molybdate (MgMoO₄) is a compound that has garnered interest in various fields, particularly in biochemistry and materials science. Its biological activity is primarily linked to its interactions at the cellular level, metabolic implications, and potential applications in medical technologies. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound crystallizes in the tetragonal system and has been studied for its unique properties, including its solubility and stability under various conditions. The structure of MgMoO₄ allows for interactions with biological systems, influencing metabolic pathways and cellular functions.

Metabolic Effects

Research indicates that exposure to molybdate compounds can disrupt metabolic processes in organisms. A study on mice revealed significant alterations in serum metabolites following molybdate exposure, including changes in amino acid and lipid metabolism . The integration of metabolomic and elementomic data suggested that these disruptions might be mediated by altered cadmium levels in the body, highlighting the compound's potential toxicity at certain concentrations.

Inhibition of Microbial Growth

Molybdate ions have been shown to inhibit the growth of sulfate-reducing microorganisms (SRM), such as Desulfovibrio vulgaris. This inhibition is thought to occur through a mechanism involving futile cycling with sulfate-activating enzymes, leading to ATP depletion within the cells . In experimental conditions, strains of D. vulgaris that lacked specific genes related to molybdate sensitivity were still affected by the compound, suggesting complex interactions at play .

Case Study 1: Metabolic Disorder Induction

A notable case study involved the analysis of mice subjected to varying concentrations of molybdate. The results indicated that exposure led to significant changes in metabolic profiles, with specific metabolites being consistently affected across trials. This study underscored the potential health risks associated with environmental exposure to molybdate compounds .

Case Study 2: Electrochemical Applications

In another context, this compound has been investigated for its electrochemical properties. Research demonstrated that MgMoO₄ nanoplates exhibit promising characteristics for use in supercapacitors due to their porous structure, which enhances electron transport and surface reaction kinetics . This application highlights a different aspect of this compound's biological relevance—its role in energy storage technologies.

Data Tables

The following table summarizes key findings from various studies on this compound's biological activity:

Properties

IUPAC Name |

magnesium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.Mo.4O/q+2;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODMKKOKHKJFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgMoO4 | |

| Record name | magnesium molybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160263 | |

| Record name | Magnesium molybdate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, White powder; [Strem Chemicals MSDS] | |

| Record name | Magnesium molybdenum oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13767-03-8, 12013-21-7 | |

| Record name | Magnesium molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013767038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium molybdenum oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium molybdate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium molybdenum oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesium molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM MOLYBDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU5M6MZI9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.